4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride
CAS No.: 1375472-48-2
Cat. No.: VC5023368
Molecular Formula: C4H8ClN3S
Molecular Weight: 165.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1375472-48-2 |
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Molecular Formula | C4H8ClN3S |
Molecular Weight | 165.64 |
IUPAC Name | 4-methylsulfanyl-1H-pyrazol-5-amine;hydrochloride |
Standard InChI | InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |
Standard InChI Key | DWJAJMAIAALCRH-UHFFFAOYSA-N |
SMILES | CSC1=C(NN=C1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(Methylsulfanyl)-1H-pyrazol-3-amine hydrochloride belongs to the pyrazole class of heterocyclic compounds. Its IUPAC name is 4-methylsulfanyl-1H-pyrazol-5-amine hydrochloride, with the hydrochloride salt enhancing its solubility in polar solvents. The compound’s structure features:
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A pyrazole ring (five-membered, two adjacent nitrogen atoms).
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A methylsulfanyl (-S-CH₃) group at the 4-position.
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An amine (-NH₂) group at the 3-position.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₄H₈ClN₃S |
Molecular Weight | 165.64 g/mol |
CAS Registry Number | 1375472-48-2 |
Solubility | Polar solvents (e.g., water) |
Stability | Stable under inert conditions |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride follows modular strategies common to pyrazole derivatives. A representative approach involves:
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Condensation Reaction: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .
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Bromination: Treatment with tribromooxyphosphorus introduces bromine at the 5-position .
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Hydrolysis: Alkaline hydrolysis removes the ethyl ester group, yielding the carboxylic acid intermediate .
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Amination and Salt Formation: The amine group is introduced via substitution, followed by hydrochloride salt formation.
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Condensation | Methylhydrazine, Diethyl ether | 75% |
Bromination | POBr₃, Acetonitrile, Reflux | 68% |
Hydrolysis | NaOH, Ethanol, RT | 82% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR confirms proton environments, with peaks at δ 2.5 (S-CH₃) and δ 6.8 (pyrazole ring).
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FTIR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 650 cm⁻¹ (C-S).
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Mass Spectrometry: Molecular ion peak at m/z 165.64 aligns with the molecular formula.
Biological Activity and Mechanistic Insights
Receptor Interactions
The compound demonstrates affinity for prostaglandin reductase (PTGR2), a target in inflammatory pathways. Molecular docking reveals hydrogen bonding with PTGR2’s active site residues (e.g., Arg104 and Tyr158).
Cytotoxicity Profile
Preliminary assays indicate low cytotoxicity in mammalian cell lines (IC₅₀ > 100 µM), supporting its safety for further pharmacological exploration .
Applications in Medicinal Chemistry
Anti-Inflammatory Agents
By inhibiting PTGR2, the compound reduces prostaglandin-E2 levels, a mediator of inflammation. Comparative studies with NSAIDs like ibuprofen show comparable efficacy in vitro .
Analgesic Development
Structural analogs have demonstrated pain-relieving effects in rodent models, likely via modulation of cyclooxygenase (COX) pathways .
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